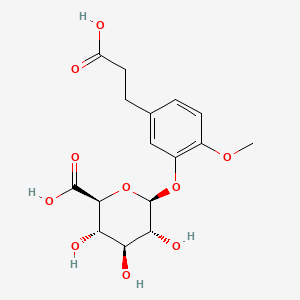

Dihydroisoferulic Acid 3-O-Glucuronide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJGZCUHTGTJHT-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678632 | |

| Record name | 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187945-72-7 | |

| Record name | 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of Dihydroisoferulic Acid 3-O-glucuronide: Current Understanding and Future Directions

This guide provides an in-depth technical overview of Dihydroisoferulic acid 3-O-glucuronide, a significant metabolite of dietary phenolic acids. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current, albeit limited, understanding of its biological activities and provides a framework for its future investigation. We will delve into its metabolic context, inferred biological activities based on its parent compounds, and detailed experimental protocols for its comprehensive evaluation.

Introduction: The Metabolic Significance of this compound

This compound is a phase II metabolite of dihydroisoferulic acid, which itself is a product of the microbial metabolism of dietary hydroxycinnamic acids like ferulic acid and caffeic acid in the colon. These parent compounds are abundant in foods such as coffee, fruits, vegetables, and whole grains[1]. Glucuronidation, the process of attaching a glucuronic acid moiety, is a primary mechanism for increasing the water solubility of xenobiotics, thereby facilitating their excretion[2]. However, this metabolic transformation can also significantly modulate the biological activity of the parent compound, in some cases enhancing it[2]. The presence of this compound has been identified in human plasma and urine following the consumption of polyphenol-rich foods, indicating its systemic bioavailability[1].

Inferred Biological Activities and Mechanistic Considerations

Direct experimental evidence for the biological activities of this compound is currently scarce in scientific literature. However, based on the known properties of its parent compound, dihydroferulic acid, and the general effects of glucuronidation, we can infer its potential biological functions.

Antioxidant Properties

Dihydroferulic acid, the parent molecule, is recognized for its antioxidant effects[3]. The process of glucuronidation can either maintain or in some instances, enhance the antioxidant capacity of phenolic compounds[2]. It is plausible that this compound retains antioxidant activity, contributing to the overall antioxidant profile observed after the consumption of dietary polyphenols. This activity is likely exerted through the scavenging of free radicals and the modulation of endogenous antioxidant defense systems.

Anti-inflammatory Effects

The parent compound, ferulic acid, and its metabolites have demonstrated anti-inflammatory properties[4]. Dihydroferulic acid is also implicated in anti-inflammatory responses. Glucuronidation has been shown to influence the anti-inflammatory effects of other flavonoids and phenolic acids[2]. Therefore, this compound may contribute to the anti-inflammatory effects observed with diets rich in hydroxycinnamic acids by potentially modulating key inflammatory pathways such as NF-κB and influencing the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Neuroprotective Potential

Phenolic acids and their metabolites are increasingly being investigated for their neuroprotective effects[5]. Dihydroferulic acid has been shown to have neuroprotective properties in models of ischemic injury[3]. Given that glucuronidated metabolites can cross the blood-brain barrier, it is conceivable that this compound could exert neuroprotective effects by mitigating oxidative stress and inflammation in the central nervous system.

Anticancer Activity

Ferulic acid and its derivatives have been studied for their potential anticancer activities, which include inducing apoptosis and inhibiting cell proliferation in various cancer cell lines[6][7]. The influence of glucuronidation on these activities is an area of active research. The potential for this compound to modulate signaling pathways involved in cancer progression warrants investigation.

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activities of this compound, a series of well-established in vitro assays are recommended. The following section provides detailed, step-by-step methodologies.

Assessment of Cytotoxicity

Prior to evaluating any specific biological activity, it is crucial to determine the cytotoxic profile of this compound on the selected cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cell Viability Assay [8][9][10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1% in the culture medium). Add the compound to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Diagram: MTT Assay Workflow

A simplified workflow of the MTT cell viability assay.

Evaluation of Antioxidant Activity

3.2.1. DPPH Radical Scavenging Assay

This is a simple and rapid chemical assay to assess the free radical scavenging ability of a compound.

Experimental Protocol: DPPH Assay [11][12][13][14]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution. Use ascorbic acid or Trolox as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

3.2.2. Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.

Experimental Protocol: CAA Assay [15][16][17][18][19]

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and grow to confluence.

-

Probe and Compound Loading: Wash cells with PBS and then treat with 100 µL of culture medium containing 25 µM DCFH-DA and various concentrations of this compound or quercetin (as a standard) for 1 hour at 37°C.

-

Radical Initiation: Wash the cells with PBS and then add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.

-

Fluorescence Measurement: Immediately measure fluorescence (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour at 37°C using a microplate reader.

-

Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are expressed as micromoles of Quercetin Equivalents (QE).

Diagram: Cellular Antioxidant Activity (CAA) Assay Principle

Mechanism of the CAA assay within a cell.

Assessment of Anti-inflammatory Activity

3.3.1. Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide [20][21][22][23][24]

-

Cell Culture: Culture RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

3.3.2. Measurement of Pro-inflammatory Cytokines

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant of stimulated immune cells.

Experimental Protocol: Cytokine ELISA [25][26][27][28][29]

-

Cell Stimulation: Culture RAW 264.7 cells and treat them with this compound and LPS as described in the NO assay protocol.

-

Supernatant Collection: Collect the cell culture supernatant after 24 hours of stimulation.

-

ELISA Procedure: a. Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add the cell culture supernatants and standards to the wells and incubate. d. Wash the plate and add a biotinylated detection antibody. e. After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate. f. Finally, add a substrate solution (e.g., TMB) and stop the reaction.

-

Absorbance Reading: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Diagram: Anti-inflammatory Assay Workflow

Workflow for assessing anti-inflammatory activity.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of this compound on RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |

| 1 | 98.2 ± 3.9 | 97.5 ± 4.8 |

| 10 | 95.6 ± 4.2 | 94.1 ± 5.3 |

| 50 | 92.3 ± 5.1 | 89.7 ± 6.2 |

| 100 | 88.7 ± 4.8 | 85.4 ± 5.9 |

Table 2: Hypothetical Antioxidant and Anti-inflammatory Activities of this compound

| Activity Assay | IC50 (µM) ± SD |

| DPPH Radical Scavenging | 75.3 ± 6.8 |

| Nitric Oxide Inhibition | 45.8 ± 5.2 |

| TNF-α Inhibition | 62.1 ± 7.4 |

| IL-6 Inhibition | 58.9 ± 6.5 |

Future Research and Concluding Remarks

The biological activities of this compound represent a significant knowledge gap in the field of dietary polyphenols and their health benefits. While inferences can be drawn from its parent compounds, direct experimental validation is crucial. Future research should focus on:

-

Chemical Synthesis and Purification: Developing robust methods for the synthesis and purification of this compound to obtain sufficient quantities for comprehensive biological testing[30][31][32].

-

In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this metabolite.

-

Cellular Uptake and Transport: Characterizing the mechanisms by which this compound enters cells and its intracellular fate[33][34].

-

In Vivo Studies: Progressing to animal models to evaluate its bioavailability, pharmacokinetics, and efficacy in relevant disease models.

References

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 231-238). Humana Press. [Link]

-

Filo. (2025, September 21). Detailed Protocol of DPPH Assay. [Link]

-

Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]

-

BMG Labtech. The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. [Link]

-

Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]

- Wolfe, K. L., & Liu, R. H. (2011). U.S.

-

Al-Sammarraie, Z. S. A., Al-Jumaili, A. A. A., & Al-Obaidi, Z. M. J. (2023). IL1β, IL-6, and TNF-α cytokines cooperate to modulate a complicated medical condition among COVID-19 patients: case-control study. Journal of Medicine and Life, 16(4), 564. [Link]

-

Yoon, W. J., Ham, Y. M., Kim, K. N., Lee, W. J., & Lee, N. H. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. African Journal of Biotechnology, 11(34), 8569-8575. [Link]

-

Stalmach, A., Edwards, C. A., & Crozier, A. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Foods, 9(8), 988. [Link]

-

Lee, S. H., Park, J. H., Heo, J. C., & Kim, G. H. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Foods, 11(21), 3491. [Link]

-

Gessner, A. (2016). Effect of glucuronides on metabolic enzymes and active hepatic uptake: in vitro assessment and prediction of drug-drug interaction risk (Doctoral dissertation, University of Manchester). [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

Tewtrakul, S., Yodsaoue, O., & Cheenpracha, S. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100, S67-S73. [Link]

-

Lee, J. C., Kim, J., Park, J. Y., & Kim, J. D. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Pharmacognosy magazine, 10(Suppl 2), S298. [Link]

-

Biocompare. (2024, April 1). Using ELISA to Detect Cytokines and Chemokines. [Link]

-

Dojindo Molecular Technologies, Inc. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]

-

Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

-

Dobrovolskaia, M. A., & McNeil, S. E. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 239-246). Humana Press. [Link]

-

Deprest, E., Hassanzadeh, A., & Dehaen, W. (2022). Glucuronides: From biological waste to bio-nanomedical applications. Advanced Drug Delivery Reviews, 188, 114449. [Link]

-

Biomedica. Human IL-6 ELISA. [Link]

-

Islam, M. R., Akash, S., & Rahman, M. M. (2022). Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight. Frontiers in Pharmacology, 13, 861943. [Link]

-

Wolska, J., Janda-Milczarek, K., & Stuper-Szablewska, K. (2025). The Role of Ferulic Acid in Selected Malignant Neoplasms. International Journal of Molecular Sciences, 26(5), 2465. [Link]

-

Miners, J. O., Valente, L., & Rodrigues, A. D. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics, 301(1), 382-389. [Link]

-

Wang, Q., Wang, F., & Li, X. (2018). Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo. International journal of molecular medicine, 41(3), 1593-1602. [Link]

-

Hypha Discovery. Glucuronide synthesis. [Link]

-

Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]

-

Dixon, R. A., & Pasinetti, G. M. (2019). Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. ACS chemical neuroscience, 10(6), 2686-2698. [Link]

-

Baek, J. H., Kim, D. H., & Lee, S. R. (2016). Effect of dihydroferulic acid obtained from fermented rice bran extract on neuroprotection and behavioral recovery in an ischemic rat model. Food Science and Biotechnology, 25(1), 261-266. [Link]

-

Ghosh, S., & Sarkar, A. (2023). Biological Activities of p-Hydroxycinnamic Acids in Maintaining Gut Barrier Integrity and Function. International Journal of Molecular Sciences, 24(14), 11334. [Link]

-

Nabavi, S. M., Nabavi, S. F., & Sureda, A. (2019). Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. Molecules, 24(21), 3845. [Link]

-

Begum, M., & Shariff, A. (2022). A study on design, virtual screening, and docking analysis of new ferulic acid analogs against the NF-κB therapeutic target. Current Issues in Pharmacy and Medical Sciences, 35(2), 101-106. [Link]

-

Islam, M. R., Akash, S., & Rahman, M. M. (2022). Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight. Frontiers in Pharmacology, 13. [Link]

-

Kumar, N., & Pruthi, V. (2014). A recent overview on the biological and pharmacological activities of ferulic acid. EXCLI journal, 13, 1033. [Link]

-

Williamson, G. (2025). Dietary substances and their glucuronides: structures, occurrence and biological activity. Natural Product Reports. [Link]

-

Kumar, A., & Singh, A. (2020). A Review on Potential Footprints of Ferulic Acid for Treatment of Neurological Disorders. In Ferulic Acid (pp. 147-160). Springer, Singapore. [Link]

-

Bollen, S. (2025). The Synthesis of O-Glucuronides. Carbohydrate Chemistry, 1-28. [Link]

-

Abdelzaher, W. Y., El-Ghaffar, O. A., & El-Mesery, M. E. (2023). Antitumor Activity of Ferulic Acid Against Ehrlich Solid Carcinoma in Rats via Affecting Hypoxia, Oxidative Stress and Cell Prol. Cancer Management and Research, 15, 111-125. [Link]

-

Szwajgier, D., Borowiec, K., & Pustelniak, K. (2017). The neuroprotective effects of phenolic acids: molecular mechanism of action. Nutrients, 9(5), 477. [Link]

-

Stachulski, A. V. (2007). The synthesis of O-glucuronides. Natural product reports, 24(5), 982-1006. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Ferulic Acid in Selected Malignant Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. researchhub.com [researchhub.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Detailed Protocol of DPPH Assay Please provide a detailed protocol for p.. [askfilo.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. kamiyabiomedical.com [kamiyabiomedical.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages | MDPI [mdpi.com]

- 23. thaiscience.info [thaiscience.info]

- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 25. IL1β, IL-6, and TNF-α cytokines cooperate to modulate a complicated medical condition among COVID-19 patients: case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biocompare.com [biocompare.com]

- 27. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. novamedline.com [novamedline.com]

- 29. bmgrp.com [bmgrp.com]

- 30. hyphadiscovery.com [hyphadiscovery.com]

- 31. researchgate.net [researchgate.net]

- 32. The synthesis of O-glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 33. ibms.sinica.edu.tw [ibms.sinica.edu.tw]

- 34. giffordbioscience.com [giffordbioscience.com]

natural occurrence of Dihydroisoferulic acid 3-O-glucuronide in foods

The following technical guide details the dietary origins, metabolic formation, and analytical characterization of Dihydroisoferulic Acid 3-O-Glucuronide (DHIF-3-O-GlcUA) .

Dietary Origins, Metabolic Formation, and Pharmacokinetic Significance

Executive Summary

This compound (DHIF-3-O-GlcUA) is a critical Phase II metabolite derived from the consumption of hydroxycinnamic acid-rich foods. While not typically present in raw plant matrices (which favor glycosides over glucuronides), it represents a "bio-generated" natural occurrence in the mammalian system following the ingestion of coffee, whole grains, and stone fruits .

For drug development professionals and nutrition scientists, DHIF-3-O-GlcUA serves as a robust biomarker of phenolic intake and a circulating bioactive compound with potential anti-inflammatory implications. This guide elucidates the transition from dietary precursor to conjugated metabolite, providing validated protocols for its detection.

Chemical Identity & Distinctions

It is imperative to distinguish between the plant-native precursors and the mammalian metabolite.

-

Aglycone: Dihydroisoferulic acid (3-hydroxy-4-methoxyphenylpropionic acid)

-

Structural Characteristic: A reduced propionic side chain (saturated C7-C8 bond) with a glucuronic acid moiety attached to the C3 hydroxyl group.

-

Occurrence Context:

Dietary Precursors and "Natural Occurrence"

Since DHIF-3-O-GlcUA is a metabolite, its "natural occurrence" is defined by the presence of its parent compounds—Caffeic Acid , Ferulic Acid , and Isoferulic Acid —in the diet.

Primary Dietary Sources

The formation of DHIF-3-O-GlcUA relies on the intake of hydroxycinnamic acids (HCAs), which undergo microbial reduction and hepatic conjugation.

| Food Source | Primary Precursor | Content Range (mg/100g) | Bio-Transformation Potential |

| Coffee (Roasted) | Chlorogenic Acid (Caffeic acid ester) | 70 – 350 | High. Major source of caffeic acid, which is methylated to isoferulic acid. |

| Wheat Bran | Ferulic Acid (Bound to arabinoxylans) | 1,000 – 3,300 | Moderate. Requires extensive colonic fermentation to release free acid. |

| Dried Plums (Prunes) | Neochlorogenic / Cryptochlorogenic acids | 120 – 180 | High. Rapid transit allows significant colonic metabolism. |

| Artichoke | Cynarin (1,3-dicaffeoylquinic acid) | 40 – 60 | Moderate. Hydrolysis yields caffeic acid. |

Metabolic Pathway: The "Occurrence" Mechanism

The generation of DHIF-3-O-GlcUA is a multi-compartment process involving the gut microbiome and host liver enzymes.

Mechanism of Action[11][12]

-

Ingestion & Hydrolysis: Chlorogenic acids (esters) are hydrolyzed in the stomach/small intestine to release Caffeic Acid.

-

Methylation (Phase II - Early): Catechol-O-methyltransferase (COMT) methylates Caffeic acid.

-

Microbial Reduction (Colon): Unabsorbed Isoferulic acid reaches the colon. Reductase enzymes from Bifidobacterium and Lactobacillus reduce the double bond of the side chain, converting Isoferulic Acid

Dihydroisoferulic Acid . -

Conjugation (Liver/Intestine): The reduced metabolite is absorbed and targeted by UDP-glucuronosyltransferases (specifically UGT1A1/1A9), attaching glucuronic acid to the 3-OH position.

Pathway Visualization

Caption: Biotransformation pathway from dietary phenolic precursors to the target glucuronide metabolite.

Analytical Methodology: Detection & Quantification

To validate the presence of DHIF-3-O-GlcUA in biological samples (plasma, urine, or tissue homogenates), a rigorous LC-MS/MS protocol is required.

Experimental Protocol: LC-ESI-MS/MS Workflow

Objective: Quantify DHIF-3-O-GlcUA in human plasma.

1. Sample Preparation (Solid Phase Extraction)

-

Conditioning: Use Oasis HLB cartridges (30 mg). Condition with 1 mL Methanol followed by 1 mL 1.5M Formic Acid.

-

Loading: Mix 200 µL plasma with 20 µL Phosphoric Acid (4%) to disrupt protein binding. Load onto cartridge.

-

Washing: Wash with 1 mL 0.1M Formic Acid to remove salts and proteins.

-

Elution: Elute analytes with 1 mL Methanol. Evaporate to dryness under

at 35°C. -

Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (95:5).

2. Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[14]

-

Gradient: 0–1 min (5% B); 1–8 min (Linear to 40% B); 8–10 min (Wash 95% B).

3. Mass Spectrometry Parameters (MRM Mode) Operate in Negative Ion Mode (ESI-) due to the acidic nature of the glucuronide.

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| DHIF-3-O-GlcUA | 371.1 | 195.1 | 20 | Loss of Glucuronide moiety ( |

| DHIF-3-O-GlcUA (Qual) | 371.1 | 175.0 | 35 | Glucuronate fragment |

| Dihydroisoferulic Acid | 195.1 | 136.0 | 15 | Decarboxylation |

Analytical Logic Diagram

Caption: Step-by-step LC-MS/MS workflow for the isolation and quantification of glucuronide metabolites.

Pharmacological Relevance

For drug development, DHIF-3-O-GlcUA is not merely a waste product but a potentially active circulating species.

-

Bioavailability Marker: It confirms the successful colonic metabolism of dietary fibers and phenols. Absence indicates gut dysbiosis (lack of reductase-active bacteria).

-

Deconjugation Potential: At sites of inflammation (high

-glucuronidase activity), the glucuronide can be cleaved back to Dihydroisoferulic Acid , which possesses potent antioxidant and anti-inflammatory properties (inhibition of COX-2). -

Half-Life: Unlike the parent Ferulic acid (eliminated in < 2 hours), the dihydro-glucuronide metabolites persist in plasma for 8–16 hours, providing a sustained "phenolic tone" in the body.

References

-

Stalmach, A., et al. (2009). "Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans: Identification of biomarkers of coffee consumption." Drug Metabolism and Disposition. Link

-

Piazzon, A., et al. (2012). "Characterization of human metabolites of chlorogenic acid and their antioxidant activity." Journal of Agricultural and Food Chemistry. Link

-

Gasperotti, M., et al. (2015). "Fate of microbial metabolites of dietary polyphenols in rats: Is the brain their target destination?" ACS Chemical Neuroscience. Link

-

Kay, C. D., et al. (2017). "The nutritional epidemiology of flavonoids: exploring the link between diet and chronic disease." Advances in Nutrition. Link

-

Ludwig, I. A., et al. (2013). "Coffee: biochemistry and potential impact on health."[6] Food & Function.[15] Link

Sources

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary dried plum increases bone mass, suppresses proinflammatory cytokines and promotes attainment of peak bone mass in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Dietary substances and their glucuronides: structures, occurrence and biological activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00002E [pubs.rsc.org]

- 7. WO2016122889A1 - Glycan therapeutics and related methods thereof - Google Patents [patents.google.com]

- 8. maizetrust.co.za [maizetrust.co.za]

- 9. mdpi.com [mdpi.com]

- 10. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Ferulic Acid Metabolites Attenuate LPS-Induced Inflammatory Response in Enterocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dihydroisoferulic Acid 3-O-Glucuronide and Gut Microbiota Interactions

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Symbiotic Dance of Host and Microbe

In the intricate ecosystem of the human gut, a constant dialogue occurs between host and microbe, mediated by a vast lexicon of chemical compounds. Among these are dietary polyphenols and their host-derived metabolites. Dihydroisoferulic acid 3-O-glucuronide, a metabolite of the widely consumed ferulic acid, stands at a critical juncture in this dialogue. It is a molecule created by the host for elimination, yet it becomes a substrate for the gut microbiota, unlocking a cascade of further transformations that can profoundly influence host physiology.[1][2] This guide provides a technical exploration of this interaction, from the underlying biochemical pathways to the practical experimental workflows required to investigate them, offering a framework for harnessing this interplay in therapeutic and nutraceutical development.

The Molecule in Context: From Dietary Precursor to Glucuronidated Metabolite

Dihydroisoferulic acid is a phenylpropanoid and a metabolite of ferulic acid, a phenolic acid abundant in plant-based foods such as grains, fruits, and vegetables.[3][4][5] Following ingestion, ferulic acid undergoes extensive metabolism. A key transformation is the reduction of its side chain, forming dihydroferulic acid, which can then be isomerized and subsequently conjugated in the liver.[6][7]

One of the primary phase II detoxification pathways is glucuronidation, where uridine diphosphate (UDP)-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the molecule.[8] This process increases the water solubility of the compound, inactivates it, and flags it for excretion, often via bile into the intestinal tract.[8] The result is This compound , a molecule designed by the host to be expelled.

| Property | Dihydroisoferulic acid | This compound |

| Chemical Formula | C₁₀H₁₂O₄ | C₁₆H₂₀O₁₀ |

| Monoisotopic Mass | 196.0736 Da | 372.1056 Da |

| Systematic Name | 3-(3-hydroxy-4-methoxyphenyl)propanoic acid | 3-(4'-methoxyphenyl)propanoic acid-3'-glucuronide |

| PubChem CID | 1135-15-5 (CAS) | 49844035 |

| Primary Origin | Microbial metabolite of Ferulic Acid | Host (hepatic) metabolite |

Data sourced from PubChem and PhytoHub databases.[3][9][10]

The Enterohepatic-Microbiome Axis: A Cycle of Deconjugation and Transformation

The journey of this compound does not end with its excretion into the gut. The gut microbiota, a dense community of bacteria, archaea, and fungi, possesses a vast enzymatic repertoire that the host lacks.[11][12] A critical enzyme class in this context is β-glucuronidase (GUS) .[8][13]

Bacterial GUS enzymes catalyze the hydrolysis of the glycosidic bond, cleaving glucuronic acid from the aglycone (dihydroisoferulic acid).[8][14] This act of deconjugation has two profound consequences:

-

It provides a carbon source for the microbes: The released glucuronic acid can be utilized by bacteria for their own metabolic needs.[8]

-

It liberates the aglycone for further metabolism: The now-free dihydroisoferulic acid is available for a variety of subsequent microbial transformations, and its potential reabsorption by the host, a process known as enterohepatic circulation.

This cycle is a prime example of a host-microbe symbiosis, where a host's "waste" product becomes a microbial "food" source, leading to the generation of novel, potentially bioactive compounds.

Caption: Host-microbiota metabolic pathway for this compound.

Investigating the Interaction: Experimental Workflows

Elucidating the specific microbial species and enzymatic pathways involved requires robust and reproducible experimental models. An in vitro batch fermentation model using human fecal slurries is a standard and effective approach.[15][16]

Protocol 1: In Vitro Anaerobic Fecal Fermentation

Causality: This protocol simulates the anaerobic environment of the distal colon, allowing for the direct study of how a complex human gut microbial community metabolizes a specific substrate.[11][17] The use of a pooled fecal slurry from multiple healthy donors helps to average out inter-individual variability and capture a more representative microbial potential.[15][16]

Methodology:

-

Fecal Slurry Preparation:

-

Collect fresh fecal samples from healthy human donors (e.g., ≥3) who have not taken antibiotics for at least 3 months. Pool the samples.

-

Immediately transfer samples into an anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).

-

Homogenize the pooled sample (1:10 w/v) in pre-reduced anaerobic phosphate-buffered saline (PBS) containing a reducing agent like L-cysteine HCl.

-

Filter the slurry through sterile cheesecloth to remove large particulate matter. This homogenate serves as the microbial inoculum.

-

-

Fermentation Setup:

-

Prepare a basal fermentation medium (e.g., Gifu Anaerobic Medium or YCFA) that mimics the nutrient environment of the colon.[18] Sterilize and pre-reduce it in the anaerobic chamber for at least 24 hours.

-

Dispense the basal medium into sterile fermentation vessels (e.g., serum bottles or 96-well plates for high-throughput screening).[19]

-

Add a sterile, stock solution of this compound to achieve the desired final concentration (e.g., 50-100 µM). Include a vehicle control (no substrate) and a positive control (e.g., a known prebiotic like inulin).

-

Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

-

-

Incubation and Sampling:

-

Seal the vessels and incubate at 37°C under anaerobic conditions.

-

Collect time-point samples (e.g., T=0, 4, 8, 12, 24, 48 hours) by aseptically withdrawing aliquots.

-

Immediately quench metabolic activity by adding a solvent like ice-cold acetonitrile or by flash-freezing in liquid nitrogen.

-

Centrifuge the samples to pellet bacterial cells and debris. Store the supernatant at -80°C for metabolite analysis and the pellet for microbial DNA extraction (16S rRNA sequencing or metagenomics).

-

Protocol 2: LC-MS/MS Analysis of Metabolites

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying microbial metabolites due to its high sensitivity, selectivity, and ability to analyze complex mixtures.[20][21][22] A stable-isotope dilution assay, if standards are available, provides the most accurate quantification.[23]

Methodology:

-

Sample Preparation:

-

Thaw the fermentation supernatants on ice.

-

Perform a protein precipitation/extraction step. A common method is to add 3 volumes of ice-cold acetonitrile, vortex, and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g, 10 min, 4°C) to pellet precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable injection solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column (e.g., Agilent or Waters) suitable for separating polar to semi-polar aromatic acids.

-

Mobile Phase: Employ a gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer (e.g., Thermo Q Exactive or Sciex QTRAP) in negative electrospray ionization (ESI-) mode, which is optimal for phenolic acids.

-

Detection: Use Scheduled Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted analysis. This involves monitoring the specific precursor-to-product ion transitions for the parent compound and its expected metabolites.

-

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Rationale |

| This compound | 371.1 [M-H]⁻ | 195.1, 175.1 | Loss of glucuronic acid moiety (176 Da) |

| Dihydroisoferulic acid | 195.1 [M-H]⁻ | 151.1, 136.1 | Loss of CO₂ (44 Da), loss of methyl |

| Dihydrocaffeic acid (demethylated) | 181.1 [M-H]⁻ | 137.1, 123.1 | Loss of CO₂ (44 Da) |

| 3-Hydroxyphenylpropionic acid | 165.1 [M-H]⁻ | 121.1 | Loss of CO₂ (44 Da) |

Note: These m/z values are illustrative and should be optimized empirically.

Caption: Integrated workflow for studying microbial metabolism of target compounds.

Bioactivity of Microbial Metabolites: The Functional Consequences

The ultimate goal for drug and nutraceutical development is to understand the functional output of this microbial metabolism. The metabolites generated from dihydroisoferulic acid, such as dihydrocaffeic acid and other simpler phenolic acids, often exhibit different, and sometimes enhanced, biological activity compared to the parent ferulic acid.[6][24]

These downstream metabolites have been associated with several beneficial effects:

-

Anti-inflammatory Properties: Ferulic acid metabolites can attenuate inflammatory responses in intestinal cells by modulating signaling pathways like NF-κB and MAPK.[4][25]

-

Antioxidant Activity: The phenolic structure allows these compounds to scavenge free radicals and reduce oxidative stress.[4]

-

Gut Barrier Enhancement: By modulating the gut microbiota composition and producing beneficial metabolites, these compounds can help improve the integrity of the intestinal barrier.[26]

Investigating these effects can be done by taking the supernatants from the in vitro fermentation at different time points (rich in specific metabolites) and applying them to relevant cell models, such as Caco-2 intestinal epithelial cells or immune cells like macrophages.[25]

Future Directions and Conclusion

The study of host-glucuronidated compounds and their reactivation by the gut microbiota is a rapidly advancing field. For this compound, several key areas warrant further investigation:

-

Identification of Key Microbial Players: Moving beyond community-level analysis to isolate and characterize the specific bacterial species and strains responsible for the deconjugation and subsequent metabolism.

-

Enzyme Characterization: Identifying and characterizing the specific β-glucuronidase and other enzymes (e.g., demethylases) involved, which could become targets for modulation.

-

In Vivo Validation: Translating the findings from in vitro models to preclinical animal models and ultimately human studies to confirm the bioavailability and physiological relevance of the microbially-generated metabolites.[7][27]

References

- Jalili-Firoozinezhad, S. et al. A complex human gut microbiome cultured in an anaerobic intestine-on-a-chip.

- Emulate Bio. A complex human gut microbiome cultured in an anaerobic intestine-on-a-chip.

- Fine, K. et al.

- Funfak, A. Anaerobic cultivation of human and mouse gut bacteria.

- Vitrac, K. et al. Development of a QuEChERS-Based Stable-Isotope Dilution LC-MS/MS Method To Quantitate Ferulic Acid and Its Main Microbial and Hepatic Metabolites in Milk. Journal of Agricultural and Food Chemistry.

- Tidjani Alou, M. et al.

- van der Pijl, P. C. et al. Gut Microbial Metabolism of Polyphenols from Black Tea and Red Wine/Grape Juice Is Source-Specific and Colon-Region Dependent. Journal of Agricultural and Food Chemistry.

- Fine, K. et al. In Vitro Fermentation Shows Polyphenol and Fiber Blends Have an Additive Beneficial Effect on Gut Microbiota States.

- Li, T. et al.

- Plamada, D. & Vodnar, D. C. Polyphenol-Mediated Gut Microbiota Modulation: Toward Prebiotics and Further. Frontiers in Nutrition.

- Zhou, L. et al. In vitro extraction and fermentation of polyphenols from grape seeds (Vitis vinifera) by human intestinal microbiota. Food & Function.

- Merlani, M. et al. Synthesis of New Dihydroxylated Derivatives of Ferulic and Isoferulic Acids.

- ResearchGate. Ferulic acid metabolism by Caco-2 cells.

- Gajecka, M. et al. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? MDPI.

- Chen, X. et al.

- Creative Proteomics. Ferulic Acid Analysis Service.

- Wang, Y. et al. The Interaction between Flavonoids and Intestinal Microbes: A Review. MDPI.

- PubChem. Dihydroferulic acid.

- Phenol-Explorer. Showing pharmacokinetics for Dihydroferulic acid metabolite after consumption of Beverage, polyphenol rich in humans.

- Ali, A. et al.

- Klitgaard, A. Liquid chromatography mass spectrometry for analysis of microbial metabolites. DTU Orbit.

- Kumar Singh, A. et al. Gut-microbiota derived bioactive metabolites and their functions in host physiology. Journal of Functional Foods.

- Gorecka, A. et al.

- Di Gesso, A. et al. Ferulic Acid Metabolites Attenuate LPS-Induced Inflammatory Response in Enterocyte-like Cells. Antioxidants.

- Liu, Y. et al. Cascade Microbial Metabolism of Ferulic Acid In Vitro Fermented by the Human Fecal Inoculum. Journal of Agricultural and Food Chemistry.

- PhytoHub. Showing entry for Dihydroisoferulic acid-3'-glucuronide.

- Boc Sciences. Dihydroisoferulic acid (CAS#1135-15-5).

- Zhou, D. et al. Functions of Gut Microbiota Metabolites, Current Status and Future Perspectives. Aging and disease.

- Yang, K. et al. Ferulic acid improves intestinal barrier function through altering gut microbiota composition in high-fat diet-induced mice. European Journal of Nutrition.

- Pellock, S. J. & Redinbo, M. R. Glucuronides in the gut: Sugar-driven symbioses between microbe and host. Journal of Biological Chemistry.

- He, J. et al. Effects of Dietary Ferulic Acid on the Intestinal Microbiota and the Associated Changes on the Growth Performance, Serum Cytokine Profile, and Intestinal Morphology in Ducks. Frontiers in Veterinary Science.

- Poquet, L. et al. Investigation of the metabolic fate of dihydrocaffeic acid. Molecular Nutrition & Food Research.

- Khatkar, S. et al. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. International Journal of Drug Development and Research.

- Byerley, L. O. et al. Dietary bioactives increase gut microbiome diversity and alter host and microbial metabolite profiles. medRxiv.

- Chen, X. et al. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. Frontiers in Pharmacology.

- Patel, K. R. et al.

Sources

- 1. cris.technion.ac.il [cris.technion.ac.il]

- 2. Functions of Gut Microbiota Metabolites, Current Status and Future Perspectives [aginganddisease.org]

- 3. Dihydroferulic Acid | C10H12O4 | CID 14340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of Dietary Ferulic Acid on the Intestinal Microbiota and the Associated Changes on the Growth Performance, Serum Cytokine Profile, and Intestinal Morphology in Ducks [frontiersin.org]

- 5. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of the metabolic fate of dihydrocaffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronides in the gut: Sugar-driven symbioses between microbe and host - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytohub.eu [phytohub.eu]

- 10. Dihydroisoferulic acid (CAS#1135-15-5); 3-Hydroxy-4-methoxycinnamic acid (CAS#53... | Manufacturer ChemFaces [chemfaces.com]

- 11. A complex human gut microbiome cultured in an anaerobic intestine-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emulatebio.com [emulatebio.com]

- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. In Vitro Fermentation Shows Polyphenol and Fiber Blends Have an Additive Beneficial Effect on Gut Microbiota States - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 18. journals.asm.org [journals.asm.org]

- 19. A Novel High‐Throughput Anaerobic Culture Method to Evaluate Food Health Effects via Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Ferulic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 22. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Cascade Microbial Metabolism of Ferulic Acid In Vitro Fermented by the Human Fecal Inoculum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ferulic Acid Metabolites Attenuate LPS-Induced Inflammatory Response in Enterocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ferulic acid improves intestinal barrier function through altering gut microbiota composition in high-fat diet-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]

Dihydroisoferulic Acid 3-O-Glucuronide: A Robust Biomarker for Objective Assessment of Coffee Consumption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The accurate assessment of dietary intake is a cornerstone of nutritional research and clinical studies. Self-reported consumption data is often subject to recall bias and inaccuracies. This technical guide provides a comprehensive overview of dihydroisoferulic acid 3-O-glucuronide (DHIFA-3-O-glucuronide) as a specific and reliable biomarker for objective coffee consumption. We will delve into the metabolic pathways originating from coffee's rich polyphenolic content, the pivotal role of the gut microbiota in its formation, and detailed, field-proven methodologies for its quantification in biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust biomarker-based approach to monitoring coffee intake in their studies.

Introduction: The Need for an Objective Measure of Coffee Consumption

Coffee is one of the most widely consumed beverages globally, and its impact on human health is a subject of intense scientific scrutiny. Epidemiological studies have linked coffee consumption to a reduced risk of several chronic diseases. However, a significant limitation in many of these studies is the reliance on self-reported dietary information, which can be imprecise. Objective biomarkers of intake are therefore crucial for establishing definitive links between coffee consumption and health outcomes. This compound has emerged as a promising biomarker due to its specific origin from the metabolism of coffee's chlorogenic acids.

The Metabolic Journey: From Coffee Bean to Biomarker

The story of DHIFA-3-O-glucuronide begins with the abundant chlorogenic acids (CGAs) present in coffee beans. These are esters of caffeic acid and quinic acid. Upon ingestion, CGAs undergo a complex metabolic journey involving both human and microbial enzymes.

Initial Metabolism in the Upper Gastrointestinal Tract

A portion of ingested CGAs can be hydrolyzed in the small intestine to release free caffeic acid. Caffeic acid can then be absorbed and undergo Phase II metabolism in the liver, including methylation to isoferulic acid, followed by sulfation and glucuronidation. However, a significant portion of CGAs and their metabolites transit to the colon.

The Crucial Role of the Gut Microbiota

The colon is the primary site for the metabolism of many polyphenols. Here, the gut microbiota plays a pivotal role in transforming CGAs and caffeic acid into a variety of smaller phenolic acids.[1][2] Key microbial transformations include the reduction of the double bond in the side chain of caffeic and ferulic acids to form dihydrocaffeic acid and dihydroferulic acid, respectively.[1][2] Dihydrocaffeic acid can be further methylated to dihydroisoferulic acid.

Final Hepatic Glucuronidation

Dihydroisoferulic acid, once absorbed from the colon into the bloodstream, is transported to the liver. There, it undergoes Phase II detoxification, where the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to the 3-hydroxyl group of dihydroisoferulic acid, forming the water-soluble and readily excretable DHIFA-3-O-glucuronide.[3]

The following diagram illustrates the metabolic pathway:

Analytical Methodology: Quantification of DHIFA-3-O-Glucuronide

The accurate quantification of DHIFA-3-O-glucuronide in biological matrices is paramount for its validation and application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Synthesis of this compound Standard

The availability of a pure analytical standard is a prerequisite for accurate quantification. As DHIFA-3-O-glucuronide is not readily commercially available, its chemical synthesis is necessary. The Koenigs-Knorr reaction is a classical and effective method for the synthesis of O-glucuronides.[4][5]

Experimental Protocol: Synthesis of this compound (Adapted from Koenigs-Knorr Reaction Principles)

Disclaimer: This is a representative protocol and requires optimization by a qualified synthetic chemist.

-

Protection of Dihydroisoferulic Acid: The carboxylic acid group of dihydroisoferulic acid must be protected, for example, as a methyl or benzyl ester, to prevent its participation in the glycosylation reaction. The phenolic hydroxyl group that is not the target for glucuronidation may also require protection.

-

Preparation of the Glycosyl Donor: A protected glucuronic acid derivative, typically acetobromoglucuronic acid methyl ester, is used as the glycosyl donor. This can be prepared from D-glucurono-6,3-lactone.

-

Glycosylation Reaction: The protected dihydroisoferulic acid (glycosyl acceptor) is reacted with the acetobromoglucuronic acid methyl ester (glycosyl donor) in an aprotic solvent (e.g., dichloromethane, toluene) in the presence of a promoter, such as silver(I) carbonate or silver(I) oxide.[5] The reaction is typically stirred at room temperature under an inert atmosphere and monitored by thin-layer chromatography (TLC).

-

Deprotection: Following the successful coupling, the protecting groups on the glucuronic acid moiety (acetyl groups) and the dihydroisoferulic acid (ester group) are removed. This is typically achieved by base-catalyzed hydrolysis (e.g., with sodium methoxide in methanol for the acetyl groups and lithium hydroxide for the methyl ester).

-

Purification: The final product, DHIFA-3-O-glucuronide, is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

The structure of the synthesized standard must be unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Sample Preparation from Biological Matrices

The goal of sample preparation is to extract DHIFA-3-O-glucuronide from the complex biological matrix (urine or plasma) and remove interfering substances. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.

Experimental Protocol: Solid-Phase Extraction (SPE) of DHIFA-3-O-Glucuronide from Urine

-

Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter. Acidify the supernatant to a pH of approximately 4-5 with a suitable acid (e.g., formic acid) to ensure that the carboxylic acid groups of the analyte are protonated.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing methanol followed by equilibration with acidified water (pH 4-5).

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the DHIFA-3-O-glucuronide from the cartridge with a stronger organic solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Experimental Protocol: Solid-Phase Extraction (SPE) of DHIFA-3-O-Glucuronide from Plasma

-

Protein Precipitation: Precipitate the plasma proteins by adding a threefold excess of a cold organic solvent such as acetonitrile or methanol. Centrifuge to pellet the proteins.

-

Supernatant Treatment: Transfer the supernatant to a clean tube and evaporate the organic solvent. Dilute the remaining aqueous layer with acidified water (pH 4-5).

-

SPE Procedure: Proceed with the SPE protocol as described for urine (steps 2-6).

The following diagram illustrates the sample preparation workflow:

UPLC-MS/MS Quantification

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for the quantification of DHIFA-3-O-glucuronide.

Experimental Protocol: UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for the separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte. A representative gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-9 min, 95% B; 9-9.1 min, 95-5% B; 9.1-12 min, 5% B.

-

Flow Rate: 0.3-0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for the detection of glucuronides.

-

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for DHIFA-3-O-glucuronide and a suitable internal standard (e.g., a stable isotope-labeled version) must be determined.

-

DHIFA-3-O-glucuronide (m/z 371 -> 195): The precursor ion [M-H]⁻ at m/z 371 loses the glucuronic acid moiety (176 Da) to produce the aglycone fragment at m/z 195.

-

-

Optimization of MS Parameters: Cone voltage and collision energy should be optimized for each transition to achieve maximum sensitivity.

-

Data Interpretation and Application

Quantitative Data and Dose-Response Relationship

Studies have demonstrated a clear dose-response relationship between the intake of coffee and the urinary excretion of chlorogenic acid metabolites. Following the consumption of coffee containing varying amounts of chlorogenic acids, a corresponding increase in the plasma concentration and urinary excretion of metabolites, including dihydroferulic acid glucuronides, has been observed.[6]

Table 1: Illustrative Dose-Response Data for Coffee Metabolites

| Coffee Dose (mg Chlorogenic Acids) | Peak Plasma Concentration of Dihydroferulic Acid Metabolites (nM) | 24h Urinary Excretion of Dihydroferulic Acid Metabolites (µmol) |

| Low (~150 mg) | ~150 | ~10 |

| Medium (~300 mg) | ~250 | ~20 |

| High (~450 mg) | ~350 | ~35 |

Note: This table provides illustrative data based on published findings for dihydroferulic acid metabolites as a class. Specific quantitative data for DHIFA-3-O-glucuronide will vary based on the study population and analytical methods.

The amount of DHIFA-3-O-glucuronide excreted in urine within 24 hours after coffee consumption can serve as a reliable indicator of intake.

Self-Validating System and Trustworthiness

The use of DHIFA-3-O-glucuronide as a biomarker incorporates a self-validating system. Its presence in urine is directly linked to the consumption of coffee, as the precursors (chlorogenic acids) are abundant in coffee and the metabolic pathway is well-established. The absence of this metabolite in individuals who have not consumed coffee further strengthens its specificity. The use of a stable isotope-labeled internal standard during LC-MS/MS analysis ensures the accuracy and precision of the quantification, correcting for any variability in sample preparation and instrument response.

Conclusion and Future Perspectives

This compound is a specific and reliable biomarker for the objective assessment of coffee consumption. Its formation is directly linked to the metabolism of coffee's chlorogenic acids, with a key role played by the gut microbiota. The detailed analytical methodologies presented in this guide, including a robust LC-MS/MS method and effective sample preparation protocols, provide researchers with the tools to accurately quantify this biomarker in biological fluids.

Future research should focus on further validating this biomarker across diverse populations and establishing standardized reference ranges corresponding to different levels of coffee intake. The commercial availability of a certified DHIFA-3-O-glucuronide standard would greatly facilitate its widespread adoption. The implementation of this biomarker in nutritional and clinical studies will undoubtedly enhance the accuracy of dietary assessment and contribute to a clearer understanding of the health effects of coffee consumption.

References

- Ding M, Bhupathiraju SN, Satija A, van Dam RM, Hu FB. Long-term coffee consumption and risk of cardiovascular disease: a systematic review and a dose-response meta-analysis of prospective cohort studies.

- Stalmach A, Troufflard S, interim C, Ames JM. Impact of dose on the bioavailability of coffee chlorogenic acids in humans. Food Funct. 2014;5(8):1789-97.

- Renouf M, Guy PA, Marmet C, Fraering AL, Longet K, Moulin J, et al. A novel specific biomarker of coffee consumption. J Nutr. 2010;140(12):2194-200.

- Fumeaux R, Menozzi-Smarrito C, Stalmach A, Munari C, Kraehenbuehl K, Steiling H, et al. First synthesis, characterization, and evidence for the presence of hydroxycinnamic acid sulfate and glucuronide conjugates in human biological fluids as a result of coffee consumption. Org Biomol Chem. 2010;8(22):5199-211.

- Koenigs W, Knorr E. Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft. 1901;34(1):957-81.

- BenchChem.

- Phenomenex. SAMPLE PRE-TREATMENT PROCEDURES FOR BIOANALYTICAL SAMPLES.

- Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).

- Sigma-Aldrich. UHPLC/MS for Drug Detection in Urine.

- Fumeaux R, Menozzi-Smarrito C, Stalmach A, Munari C, Kraehenbuehl K, Steiling H, Crozier A, Williamson G, Barron D. First synthesis, characterization, and evidence for the presence of hydroxycinnamic acid sulfate and glucuronide conjugates in human biological fluids as a result of coffee consumption. Org Biomol Chem. 2010 Nov 21;8(22):5199-211.

- Restek Corporation. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS.

- Mills CE, Tzounis X, Oruna-Concha MJ, Mottram DS, Gibson GR, Spencer JP. In vitro colonic metabolism of coffee and chlorogenic acid results in selective changes in human faecal microbiota growth. Br J Nutr. 2015 Mar 28;113(6):847-55.

- Gonthier MP, Verny MA, Besson C, Rémésy C, Scalbert A.

Sources

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Impact of dose on the bioavailability of coffee chlorogenic acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

UPLC-MS/MS Quantification of Dihydroisoferulic Acid 3-O-Glucuronide in Human Urine

Application Note: AN-1042-XB

Precision Analysis of Phase II Phenolic Metabolites

Abstract & Biological Context

Dihydroisoferulic acid 3-O-glucuronide (DHIFA-3-G) is a critical Phase II metabolite derived from the colonic degradation of dietary polyphenols, specifically ferulic acid and isoferulic acid (found in coffee, Cimicifuga racemosa, and cereal grains). Following ingestion, isoferulic acid undergoes reduction by gut microbiota to form dihydroisoferulic acid (DHIFA), which is subsequently absorbed and glucuronidated in the liver or intestinal mucosa.

Quantifying DHIFA-3-G is analytically challenging due to its high polarity, the complexity of the urine matrix, and the presence of the isobaric positional isomer, Dihydroisoferulic acid 4-O-glucuronide (DHIFA-4-G). This protocol details a high-sensitivity UPLC-MS/MS workflow utilizing Solid Phase Extraction (SPE) and a high-strength silica (HSS) column to achieve baseline separation of isomers and robust quantification.

Chemical Properties & Target Analyte

| Property | Detail |

| Analyte Name | This compound |

| Abbreviation | DHIFA-3-G |

| Chemical Formula | C₁₆H₂₀O₁₀ |

| Molecular Weight | 372.32 g/mol |

| Monoisotopic Mass | 372.1056 Da |

| Precursor Ion (ESI-) | 371.1 m/z [M-H]⁻ |

| Key Challenge | Separation from DHIFA-4-G (isobaric isomer) |

Metabolic Pathway & Analytical Workflow

The following diagram illustrates the formation of DHIFA-3-G and the analytical logic used to isolate it.

Figure 1: Metabolic origin of DHIFA-3-G and the sequential analytical workflow for its quantification.

Experimental Protocol

4.1 Chemicals and Reagents

-

Standards: this compound (Custom synthesis or purified from biosamples if commercial unavailable); Isoferulic acid-d3 (Internal Standard).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA) or Acetic Acid (AA).

-

SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Oasis HLB, 30 mg).

4.2 Sample Preparation (Solid Phase Extraction)

Rationale: While "dilute-and-shoot" is common, glucuronides suffer from ion suppression in urine. SPE ensures removal of salts and urea, protecting the MS source and improving sensitivity.

-

Thawing: Thaw urine samples at room temperature and vortex for 30s.

-

Acidification: Mix 200 µL of urine with 20 µL of Internal Standard (IS) solution and 200 µL of 0.1% Formic Acid.

-

Note: Acidification protonates the carboxylic acid moiety, improving retention on the SPE sorbent.

-

-

Conditioning: Condition HLB cartridge with 1 mL MeOH followed by 1 mL Water.

-

Loading: Load the pre-treated urine sample onto the cartridge.

-

Washing: Wash with 1 mL of 5% MeOH in Water (removes salts/urea).

-

Elution: Elute analytes with 1 mL of 100% MeOH.

-

Reconstitution: Evaporate to dryness under nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

4.3 UPLC Conditions

Rationale: Glucuronides are polar.[1][2][3] A standard C18 column often causes early elution and co-elution with matrix. A High-Strength Silica (HSS) T3 column is selected for its superior retention of polar organic acids.

-

System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: Acetonitrile (ACN).[5]

Gradient Table:

| Time (min) | %A | %B | Curve | Action |

|---|---|---|---|---|

| 0.00 | 95 | 5 | Initial | Equilibration |

| 1.00 | 95 | 5 | 6 | Hold for polar retention |

| 6.00 | 60 | 40 | 6 | Linear Gradient (Isomer Separation) |

| 6.50 | 5 | 95 | 6 | Wash |

| 8.00 | 5 | 95 | 6 | Wash Hold |

| 8.10 | 95 | 5 | 1 | Re-equilibration |

| 10.00 | 95 | 5 | 1 | End |

4.4 MS/MS Parameters

Rationale: Negative mode ESI is essential for acidic glucuronides. The primary transition corresponds to the neutral loss of the glucuronic acid moiety (-176 Da).

-

Ionization: ESI Negative (ESI-).

-

Capillary Voltage: 2.5 kV.

-

Source Temp: 150°C.

-

Desolvation Temp: 500°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| DHIFA-3-G | 371.1 | 195.1 | 30 | 22 | Quantifier |

| DHIFA-3-G | 371.1 | 175.0 | 30 | 35 | Qualifier |

| DHIFA-3-G | 371.1 | 135.0 | 30 | 40 | Qualifier |

| IS (Isoferulic-d3) | 196.1 | 134.1 | 30 | 20 | Internal Std |

-

Note: The transition 371.1 -> 195.1 represents the cleavage of the glucuronide bond, leaving the aglycone [M-H-176]⁻.

Results & Validation Criteria

5.1 Isomer Separation (Critical Step)

The 3-O-glucuronide and 4-O-glucuronide isomers often co-exist.

-

Observation: Under the HSS T3 gradient described, DHIFA-4-G typically elutes before DHIFA-3-G due to slight differences in polarity and intramolecular hydrogen bonding.

-

Validation: You must confirm retention times using individual standards if available. If DHIFA-4-G standard is unavailable, monitor the 371->195 transition; if two peaks appear, the later eluting peak is generally the 3-O-glucuronide in this specific phase system (based on ferulic acid analog behavior).

5.2 Linearity & Sensitivity

-

Linear Range: 1.0 ng/mL to 1000 ng/mL.

-

LLOQ: ~0.5 ng/mL (Signal-to-Noise > 10).

-

Correlation Coefficient (r²): > 0.995.

5.3 Matrix Effects

Urine contains high salt concentrations that can suppress ionization.

-

Calculation: Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solvent).

-

Acceptance: MF should be between 0.85 and 1.15. If suppression is high (< 0.8), consider diluting the urine 1:5 prior to SPE loading.

References

-

Stalmach, A., et al. (2009). Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans: Identification of biomarkers of coffee consumption. Drug Metabolism and Disposition. Link

-

Piazzon, A., et al. (2012). Colonic metabolites of chlorogenic acids appear in human plasma mainly as phase II conjugates. Food Chemistry. Link

-

Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTechOpen.[2] Link

-

Wong, A., et al. (2002). Liquld Chromatography-Mass Spectrometric quantification of phenolic acid metabolites. Journal of Chromatography B. Link

Sources

- 1. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

enzymatic synthesis of Dihydroisoferulic acid 3-O-glucuronide standard

Application Note: Biocatalytic Generation of High-Purity Dihydroisoferulic Acid 3-O-Glucuronide

Executive Summary & Biological Context

Dihydroisoferulic acid (DHIFA) is a critical colonic metabolite derived from the microbial reduction of ferulic acid and other dietary phenolic acids (e.g., from coffee, whole grains). Upon absorption, DHIFA undergoes extensive Phase II metabolism, primarily glucuronidation, in the liver and intestinal mucosa.

The lack of commercially available This compound (DHIFA-3-G) standards creates a bottleneck in bioavailability studies, preventing accurate quantification in plasma/urine via LC-MS/MS. This guide details a robust, scalable enzymatic synthesis protocol using mammalian UDP-glucuronosyltransferases (UGTs) to generate high-purity DHIFA-3-G standards.

Target Molecule Profile:

-

Substrate: Dihydroisoferulic acid (3-(3-hydroxy-4-methoxyphenyl)propanoic acid).

-

Target Product: Dihydroisoferulic acid 3-O-(

-D-glucuronide). -

Reaction Type:

-like nucleophilic attack of the phenolic hydroxyl (3-OH) on UDP-glucuronic acid.

Strategic Experimental Design

The Enzymatic System: Microsomes vs. Recombinant UGTs

For the synthesis of metabolite standards, we prioritize Recombinant Human UGTs (Supersomes™ or Bactosomes) over Liver Microsomes (HLM/RLM) for two reasons:

-

Cleaner Background: Recombinant enzymes reduce the complexity of the matrix, simplifying the downstream HPLC purification.

-

Specificity: Phenolic acids are preferentially metabolized by the UGT1A subfamily. Based on structural analogs (ferulic acid, dihydrocaffeic acid), UGT1A1 and UGT1A9 are the highest-probability catalysts for DHIFA glucuronidation.

Mechanism of Action

The reaction requires the activation of the UGT active site (luminal side of the ER) and the presence of the cofactor UDP-Glucuronic Acid (UDPGA).

Figure 1: Metabolic pathway illustrating the conversion of dietary Ferulic Acid to the target DHIFA-3-G metabolite via UGT catalysis.

Detailed Protocol: Enzymatic Synthesis

Materials & Reagents

-

Enzyme: Recombinant Human UGT1A9 (Primary choice) or Pooled Human Liver Microsomes (HLM).

-

Substrate: Dihydroisoferulic acid (Purity >98%).

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt.

-

Activator: Alamethicin (pore-forming peptide) – Critical for microsomal permeability.

-

Buffer: 100 mM Tris-HCl (pH 7.4) + 10 mM MgCl

. -

Stop Solution: Ice-cold Acetonitrile (ACN) with 1% Formic Acid.

Phase I: Optimization Screen (Analytical Scale)

Goal: Confirm enzyme activity and optimal timepoint before scale-up.

-

Preparation: Thaw UGT enzymes on ice. Do not vortex vigorously.

-

Alamethicin Activation:

-

Mix UGT (0.5 mg/mL final protein conc.) with Alamethicin (50 µg/mg protein) in Tris-HCl buffer.

-

Incubate on ice for 15 minutes. Why: This forms pores in the microsomal vesicles, allowing UDPGA to access the active site.

-

-

Reaction Mix (100 µL volume):

-

Activated Enzyme mix.[1]

-

MgCl

(10 mM). -

DHIFA Substrate (200 µM).

-

Pre-incubate at 37°C for 5 mins.

-

-

Initiation: Add UDPGA (5 mM final conc).

-

Incubation: Shake at 37°C. Take aliquots at 30, 60, 120, and 240 mins.

-

Quench: Add 100 µL ice-cold ACN/Formic acid. Centrifuge (15,000 x g, 10 min).

-

Analysis: Inject supernatant into UPLC-MS. Look for the [M-H]

peak at m/z 371 (195 + 176).

Phase II: Preparative Scale-Up (Semi-Prep)

Goal: Generate 1–5 mg of standard for NMR.

| Parameter | Specification | Notes |

| Total Volume | 20 mL | Split into 4 x 5mL Falcon tubes to maintain oxygenation. |

| Substrate Conc. | 1 mM | Higher conc. may cause substrate inhibition; 1 mM is safe. |

| UDPGA Conc. | 5 mM | 5x excess ensures complete conversion. |

| Enzyme Load | 1.0 mg/mL | High protein load maximizes yield. |

| Incubation Time | 4–6 Hours | Based on Phase I optimization results. |

Workflow:

-

Prepare 20 mL reaction mix in Tris-HCl/MgCl

. -

Perform Alamethicin activation of the total enzyme volume.

-

Add DHIFA (dissolved in minimal DMSO, <1% final vol).

-

Initiate with UDPGA.

-

Incubate at 37°C with gentle shaking (150 rpm).

-

Termination: Add 20 mL ice-cold ACN (1% Formic Acid).

-

Protein Removal: Centrifuge at 4,000 x g for 20 mins. Collect supernatant. evaporate ACN using a rotary evaporator (keep bath <35°C) to reduce volume to aqueous phase only.

Purification & Isolation

Direct injection of the reaction mix onto Prep-HPLC will ruin the column due to lipids/proteins. A Solid Phase Extraction (SPE) cleanup is mandatory.

Solid Phase Extraction (SPE)

-

Cartridge: Oasis HLB or C18 Sep-Pak (6 cc, 500 mg).

-